(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core and a morpholinosulfonyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ylidene Group: The ylidene group is formed by the condensation of the 3-methylbenzothiazole with an appropriate aldehyde or ketone in the presence of a base such as sodium hydroxide.
Attachment of the Morpholinosulfonyl Group: The final step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the intermediate compound with morpholine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ylidene group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties make it a candidate for the development of new cancer treatments. Additionally, its antimicrobial activity suggests potential use as an antibiotic or antifungal agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function. In microbial cells, it inhibits cell wall synthesis and disrupts membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar benzothiazole core but differ in their substituents and biological activities.
Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but have different core structures and applications.
Uniqueness
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is unique due to its combination of a benzothiazole core and a morpholinosulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-21-16-4-2-3-5-17(16)27-19(21)20-18(23)14-6-8-15(9-7-14)28(24,25)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBHSZAYIAORBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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